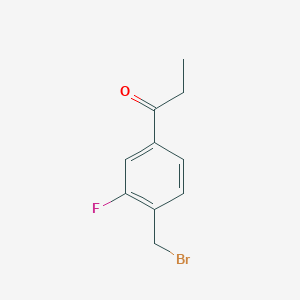
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C9H10ClNOS and a molecular weight of 215.70 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-4-mercaptophenol with 1-chloropropan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-4-mercaptophenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-(2-Amino-4-mercaptophenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
Uniqueness
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a mercapto group, along with a chloropropanone moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H10ClNOS |
|---|---|
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
1-(2-amino-4-sulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3 |
InChI-Schlüssel |
UVYRVRRQOFESAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
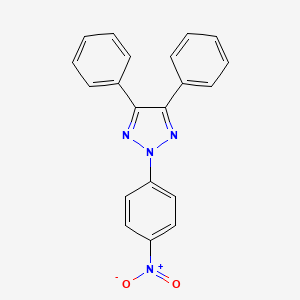
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
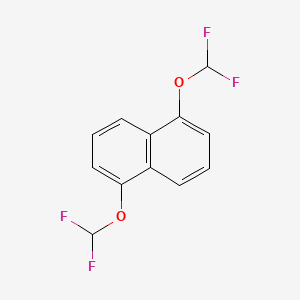

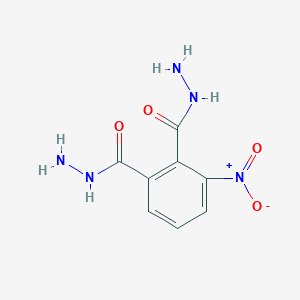

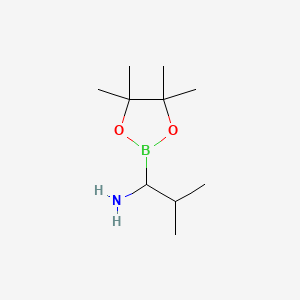
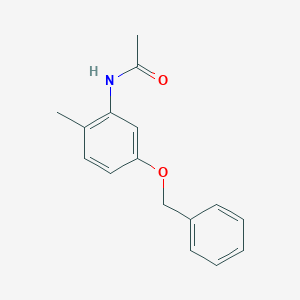

![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)
